molecular formula C18H19BrClNO2 B11541282 4-bromo-2-chloro-6-[(E)-{[2-hydroxy-5-(pentan-2-yl)phenyl]imino}methyl]phenol

4-bromo-2-chloro-6-[(E)-{[2-hydroxy-5-(pentan-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B11541282
M. Wt: 396.7 g/mol
InChI Key: NUGBPKFJXHUKHK-UHFFFAOYSA-N
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Description

4-bromo-2-chloro-6-[(E)-{[2-hydroxy-5-(pentan-2-yl)phenyl]imino}methyl]phenol is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-6-[(E)-{[2-hydroxy-5-(pentan-2-yl)phenyl]imino}methyl]phenol typically involves multi-step organic reactions. One common approach is to start with the bromination and chlorination of phenol derivatives, followed by the introduction of the imino and hydroxy groups through condensation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-chloro-6-[(E)-{[2-hydroxy-5-(pentan-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: Halogen atoms (bromo and chloro) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-bromo-2-chloro-6-[(E)-{[2-hydroxy-5-(pentan-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-6-[(E)-{[2-hydroxy-5-(pentan-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-chlorophenol: Shares the bromo and chloro substituents but lacks the imino and hydroxy groups.

    2-hydroxy-5-(pentan-2-yl)phenol: Contains the hydroxy and pentan-2-yl groups but lacks the bromo, chloro, and imino groups.

Uniqueness

4-bromo-2-chloro-6-[(E)-{[2-hydroxy-5-(pentan-2-yl)phenyl]imino}methyl]phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19BrClNO2

Molecular Weight

396.7 g/mol

IUPAC Name

4-bromo-2-chloro-6-[(2-hydroxy-5-pentan-2-ylphenyl)iminomethyl]phenol

InChI

InChI=1S/C18H19BrClNO2/c1-3-4-11(2)12-5-6-17(22)16(8-12)21-10-13-7-14(19)9-15(20)18(13)23/h5-11,22-23H,3-4H2,1-2H3

InChI Key

NUGBPKFJXHUKHK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2)Br)Cl)O

Origin of Product

United States

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